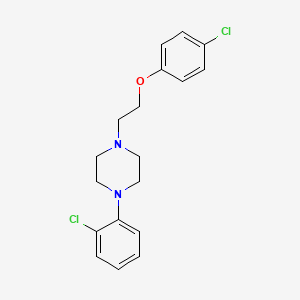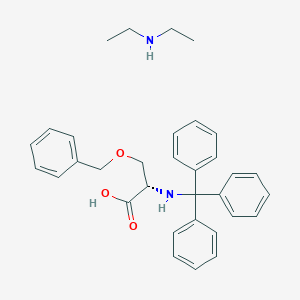
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid is a compound that combines an amine and a carboxylic acid functional group. The compound is known for its unique structure, which includes a trityl group and a phenylmethoxy group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid typically involves multiple steps. One common method includes the protection of the amine group with a trityl group, followed by the introduction of the phenylmethoxy group. The final step involves the formation of the carboxylic acid group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors can also help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl or phenylmethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trityl and phenylmethoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanamine: A secondary amine with similar structural features but lacking the trityl and phenylmethoxy groups.
Triethylamine: Another secondary amine with a simpler structure and different chemical properties
Uniqueness
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the trityl and phenylmethoxy groups also enhances its binding affinity to molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C33H38N2O3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C29H27NO3.C4H11N/c31-28(32)27(22-33-21-23-13-5-1-6-14-23)30-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27,30H,21-22H2,(H,31,32);5H,3-4H2,1-2H3/t27-;/m0./s1 |
InChI Key |
HFMTUNAKGXUMBY-YCBFMBTMSA-N |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)COCC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


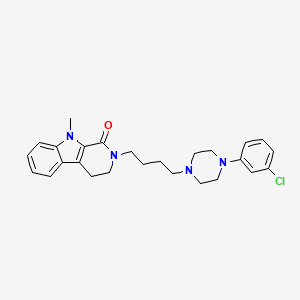
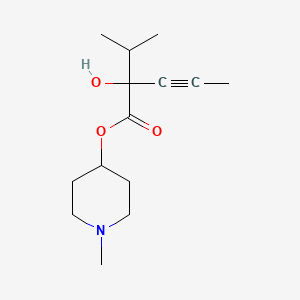
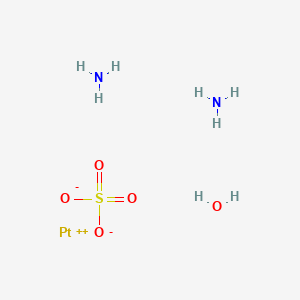
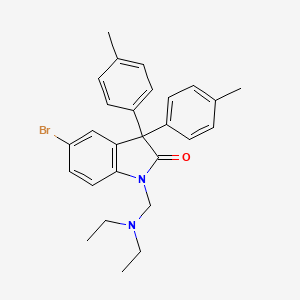
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
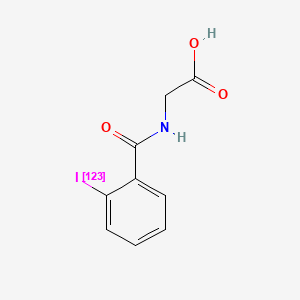
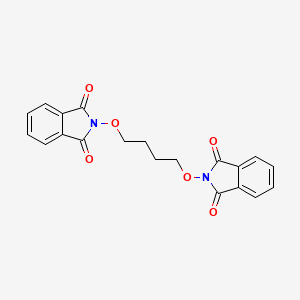
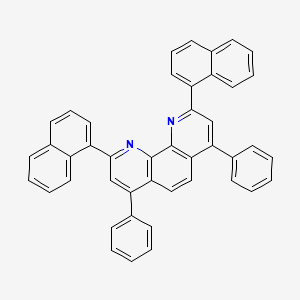
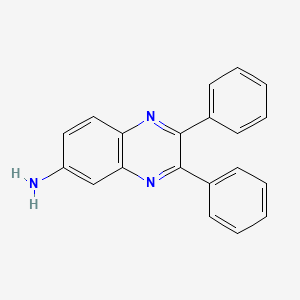
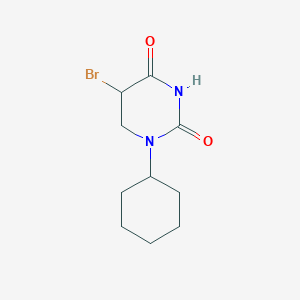
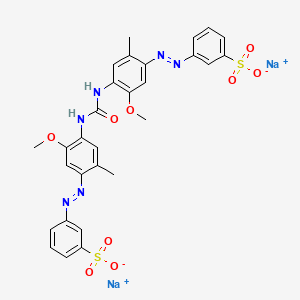
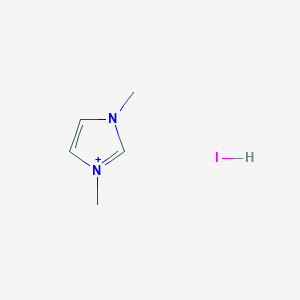
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
